molecular formula C13H14ClN3OS B2510910 2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol CAS No. 2379976-03-9

2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol

Cat. No.: B2510910
CAS No.: 2379976-03-9
M. Wt: 295.79
InChI Key: VILXOXAWWMOGAL-UHFFFAOYSA-N
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Description

2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a chloropyrimidine moiety and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol typically involves the reaction of 2-amino-5-chloropyrimidine with 4-(methylsulfanyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is unique due to the combination of the chloropyrimidine and methylsulfanylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions .

Properties

IUPAC Name

2-[(5-chloropyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-19-11-4-2-9(3-5-11)12(18)8-17-13-15-6-10(14)7-16-13/h2-7,12,18H,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILXOXAWWMOGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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